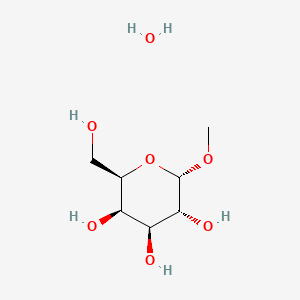
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate is a useful research compound. Its molecular formula is C7H16O7 and its molecular weight is 212.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Exploration and Potential Antidepressant Properties
Structural exploration of analogues of tetrahydro-2H-pyran derivatives, including (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate, has led to the identification of compounds with potent triple monoamine reuptake inhibition properties. These compounds show promise as potential antidepressants, with certain compounds demonstrating significant decreases in immobility in drug-treated rats relative to controls, indicating potential antidepressant properties (Santra et al., 2012).
Anti-Inflammatory and Antiulcer Properties
Some derivatives of tetrahydro-2H-pyran exhibit notable anti-inflammatory and antiulcer activities. Studies have shown that certain compounds, while exhibiting low ulcerogenicity, possess potent antiulcer activity across various experimental ulcer models in rats. This highlights the potential therapeutic utility of these compounds in managing gastrointestinal conditions (Urushidani, Kasuya, & Yano, 1986).
Vasodilatory Effects and Cardiovascular Applications
Research on 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, structurally related to this compound, has indicated their potential as selective coronary vasodilators. These compounds may offer therapeutic benefits in managing conditions related to coronary blood flow, without significantly impacting systemic blood pressure and heart rate (Cho et al., 1996).
Wirkmechanismus
Target of Action
The primary target of Methyl α-D-Galactopyranoside Monohydrate is the α-galactosidase enzyme . This enzyme is responsible for the hydrolysis of α-galactosides into monosaccharides during digestion .
Mode of Action
Methyl α-D-Galactopyranoside Monohydrate acts as an inhibitor of the α-galactosidase enzyme . It binds to the enzyme and prevents it from catalyzing the breakdown of α-galactosides . The inhibition constants (Ki values) for extracellular and intracellular α-galactosidases are 0.82 mM and 1.12 mM, respectively .
Biochemical Pathways
By inhibiting α-galactosidase, Methyl α-D-Galactopyranoside Monohydrate affects the carbohydrate digestion pathway . This can lead to the accumulation of undigested α-galactosides in the gut, which may have downstream effects on gut microbiota and overall digestive health .
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may be well-absorbed in the digestive tract .
Result of Action
The inhibition of α-galactosidase by Methyl α-D-Galactopyranoside Monohydrate can lead to the accumulation of α-galactosides in the gut . This could potentially influence the composition of the gut microbiota, as certain bacteria are capable of metabolizing these compounds .
Action Environment
The action of Methyl α-D-Galactopyranoside Monohydrate can be influenced by various environmental factors. For instance, the pH of the gut can affect the compound’s stability and efficacy . Additionally, the presence of other compounds in the gut, such as dietary components or medications, could potentially interact with Methyl α-D-Galactopyranoside Monohydrate and alter its effects .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2/t3-,4+,5+,6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRIBVAVJNJDT-SAPZPLNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

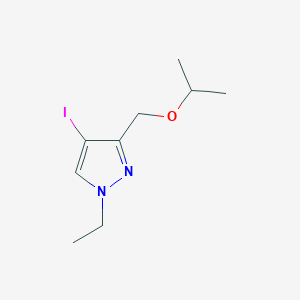
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)
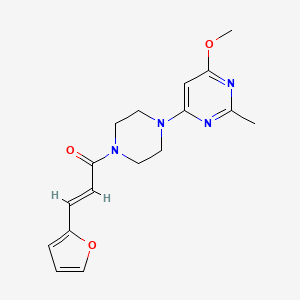
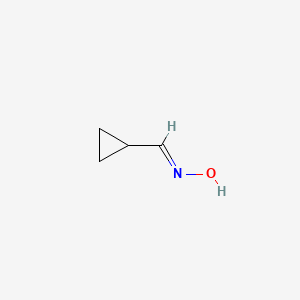
![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)
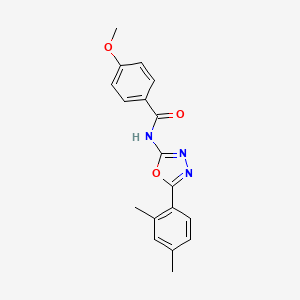
![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)
![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2449445.png)

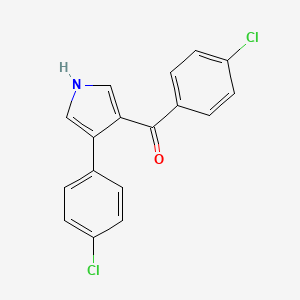
![5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2449450.png)